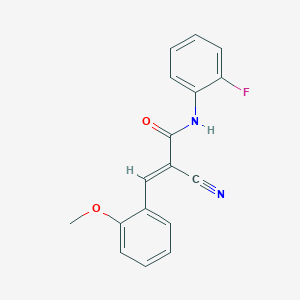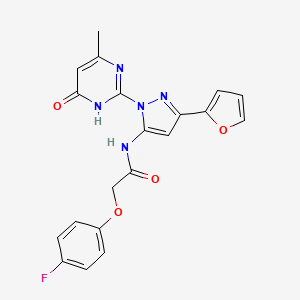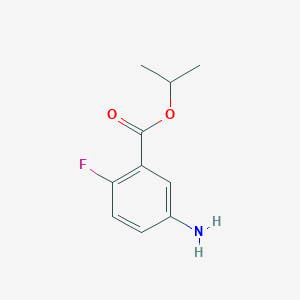
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is an organic compound characterized by the presence of cyano, fluorophenyl, and methoxyphenyl groups attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 2-fluoroaniline with 2-methoxybenzaldehyde under acidic conditions.
Cyclization and Cyanation: The Schiff base is then subjected to cyclization and cyanation reactions using reagents like sodium cyanide and a suitable catalyst to form the desired acrylamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity through hydrophobic and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-cyano-N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide
- (2E)-2-cyano-N-(2-bromophenyl)-3-(2-methoxyphenyl)acrylamide
- (2E)-2-cyano-N-(2-iodophenyl)-3-(2-methoxyphenyl)acrylamide
Uniqueness
(2E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate in drug development.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAILWXOGMRGN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2564759.png)
![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)

![5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2564776.png)
![3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2564778.png)
![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
![2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2564782.png)
